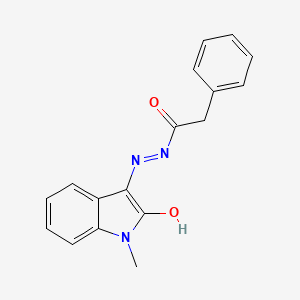
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with appropriate reagents under specific conditions. One method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and the use of organocatalysts. These methods aim to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions to form corresponding oxidized products.
Reduction: Radical reduction can be used to transform the compound into different derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons
Common Reagents and Conditions
Common reagents used in these reactions include hypophosphorous acid, formaldehyde, and tetrabutylammonium iodide. Reaction conditions often involve refluxing in solvents like 1-propanol or toluene .
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(1-methyl-1H-indol-3-yl)acetic acid
- 1-methyl-1H-indole-3-carboxamide .
Uniqueness
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Propriétés
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-14-10-6-5-9-13(14)16(17(20)22)19-18-15(21)11-12-7-3-2-4-8-12/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRFTJCHKHPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
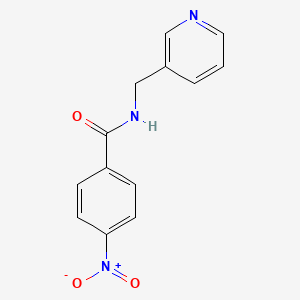
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5589995.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5590008.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5590015.png)
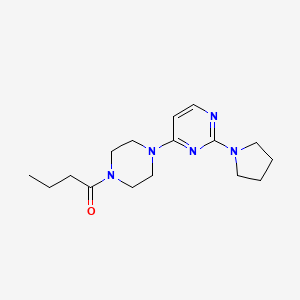
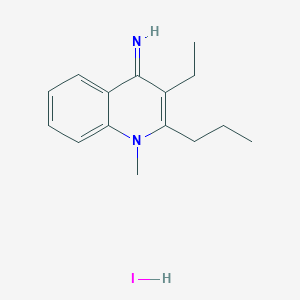
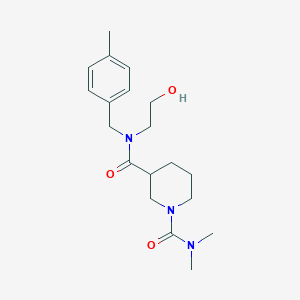
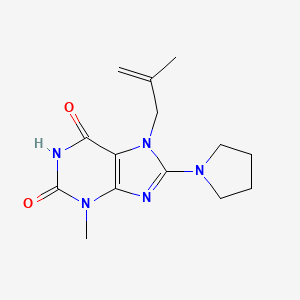
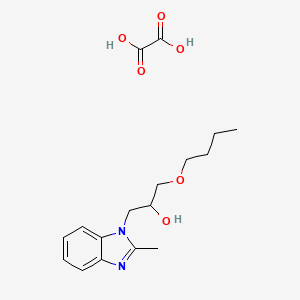
![3-(1H-imidazol-2-yl)-1-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5590065.png)
![3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}-1-[2-(PYRIDIN-4-YL)ETHYL]UREA](/img/structure/B5590073.png)
![2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE](/img/structure/B5590077.png)
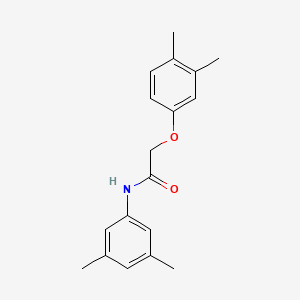
![1-{3-[4-(benzyloxy)phenyl]acryloyl}azepane](/img/structure/B5590094.png)
